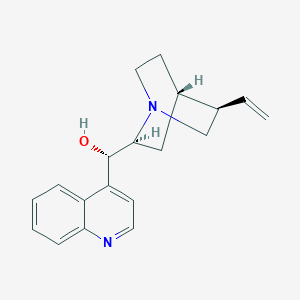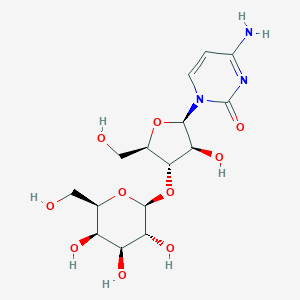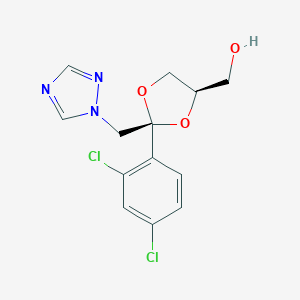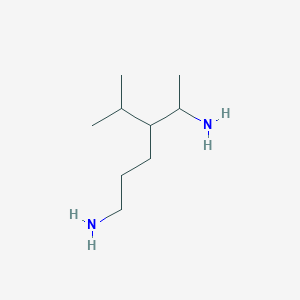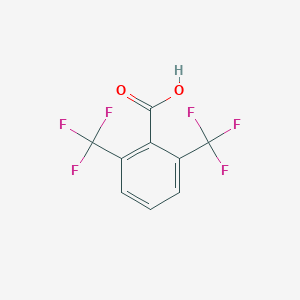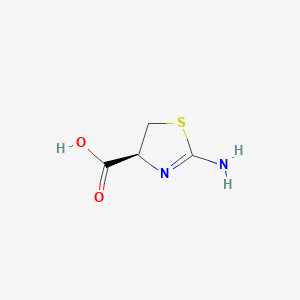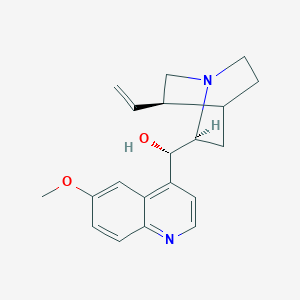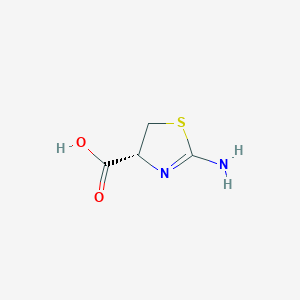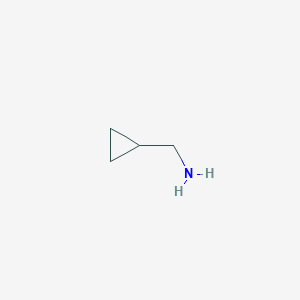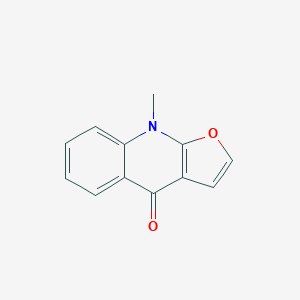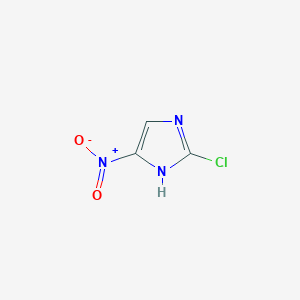
2-氯-4-硝基-1H-咪唑
描述
2-Chloro-4-Nitroimidazole is a heterocyclic compound that features both a chlorine and a nitro group attached to an imidazole ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both electron-withdrawing groups (chlorine and nitro) on the imidazole ring significantly influences its chemical reactivity and properties.
科学研究应用
2-Chloro-4-Nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用机制
Target of Action
2-Chloro-4-nitro-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their versatile chemical structure . For instance, some imidazole derivatives have been used as radiosensitizers in tumor cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
It is known that some imidazole derivatives have shown good antimicrobial potential and have been used as radiosensitizers in tumor cells .
Action Environment
It is known that imidazole should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
生化分析
Biochemical Properties
The biochemical properties of 2-Chloro-4-nitro-1H-imidazole are not fully explored yet. Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the presence of nitrogen atoms in the imidazole ring, which can form hydrogen bonds with biomolecules .
Cellular Effects
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-Nitroimidazole typically involves the nitration of 2-chloroimidazole. One common method includes the following steps:
Nitration: 2-Chloroimidazole is treated with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the nitro group at the 4-position of the imidazole ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-Nitroimidazole may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
化学反应分析
Types of Reactions
2-Chloro-4-Nitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Reduction: Formation of 2-chloro-4-amino-1H-imidazole.
Oxidation: Formation of oxidized derivatives, though less common.
相似化合物的比较
Similar Compounds
2-Chloro-1H-imidazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-1H-imidazole:
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent, structurally similar but with different substituents.
Uniqueness
2-Chloro-4-Nitroimidazole is unique due to the presence of both chlorine and nitro groups on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-chloro-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZBRDIZUHTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206150 | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-37-0 | |
| Record name | 2-Chloro-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chloro-4-nitro-1H-imidazole?
A1: 2-Chloro-4-nitro-1H-imidazole [] is a planar molecule primarily characterized by an imidazole ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position. The dihedral angle between the imidazole ring and the nitro group is minimal, measuring only 1.7° []. This planarity may influence its interactions with other molecules and its potential biological activity.
Q2: How can 2-Chloro-4-nitro-1H-imidazole be used in organic synthesis?
A2: 2-Chloro-4-nitro-1H-imidazole serves as a versatile building block for synthesizing complex molecules []. Its reactivity stems from the presence of the chlorine atom, which can be selectively substituted in palladium-catalyzed cross-coupling reactions. Researchers successfully employed this approach to create diverse triarylnitroimidazoles with potential medicinal applications []. This strategy allows for the introduction of various aryl groups at different positions on the imidazole ring, opening possibilities for structure-activity relationship studies and the development of novel compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



